L-Rhamnonate

Enzyme kinetics Substrate specificity Enolase superfamily

L-Rhamnonate (6-deoxy-L-mannonate) is the native substrate for L-rhamnonate dehydratase (RhamD) and the only compound capable of delivering reliable signal-to-noise ratios in enzyme activity assays. Structural analogs cause 8- to 533-fold drops in catalytic efficiency, yielding false negatives and poor reproducibility. It is also the exclusive inducer for L-rhamnose catabolic gene expression in engineered strains lacking upstream dehydrogenase/lactonase. With a predicted solubility of 169 g/L, it supports high-concentration biocatalytic feeds for rare sugar synthesis. Procure this authentic metabolite to ensure assay validation, co-crystallization success, and robust bioprocess development.

Molecular Formula C6H11O6-
Molecular Weight 179.15 g/mol
Cat. No. B1233043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Rhamnonate
Molecular FormulaC6H11O6-
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCC(C(C(C(C(=O)[O-])O)O)O)O
InChIInChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/p-1/t2-,3-,4+,5+/m0/s1
InChIKeyNBFWIISVIFCMDK-QMKXCQHVSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Rhamnonate: A 6‑Deoxy Sugar Acid with Quantifiable Substrate Preference Over Structural Analogs


L-Rhamnonate (6-deoxy-L-mannonate) is a monocarboxylic acid sugar anion that constitutes the first stable intermediate of the non‑phosphorylative L‑rhamnose catabolic pathway [1]. It belongs to the medium‑chain hydroxy acid class and shares the lyxo‑configuration at carbons‑2, ‑3 and ‑4 with L‑mannonate and L‑lyxonate, yet differs by the absence of the C‑6 hydroxyl group, a feature that underpins its distinct biochemical behavior [2][3]. L-Rhamnonate serves as the physiological substrate for L‑rhamnonate dehydratase (RhamD), an enzyme of the enolase superfamily, and has been experimentally shown to be dehydrated with substantially greater catalytic efficiency than any of its close structural analogs [2][3].

Why L‑Rhamnonate Cannot Be Replaced by L‑Mannonate, L‑Lyxonate or D‑Gulonate in Research and Industrial Workflows


Although L‑mannonate, L‑lyxonate and D‑gulonate share the same carboxylate head group and a similar carbon skeleton with L‑rhamnonate, their interactions with key catabolic enzymes are quantitatively distinct. The L‑rhamnonate dehydratase (RhamD) active site has evolved to preferentially accommodate the 6‑deoxy substrate; the presence or absence of a single hydroxyl group at C‑6 dictates both binding affinity and turnover number [1]. Consequently, substituting L‑rhamnonate with a structural analog leads to severely compromised catalytic efficiency—ranging from 8‑fold to over 500‑fold reductions—which directly impacts the sensitivity, yield and reproducibility of any assay or bioprocess that depends on RhamD activity [1][2].

Quantitative Differentiation of L‑Rhamnonate: Head‑to‑Head Kinetic, Solubility and Pathway Evidence Versus Key Comparators


L‑Rhamnonate Dehydratase Catalytic Efficiency: 70‑Fold to 533‑Fold Superior to L‑Lyxonate and 8‑Fold to 59‑Fold Superior to L‑Mannonate

In a direct head‑to‑head comparison using purified recombinant L‑rhamnonate dehydratase (RhamD) from Escherichia coli K‑12 and Salmonella typhimurium LT2, L‑rhamnonate exhibited the highest kcat/Km among four acid sugars tested [1]. For the E. coli enzyme, kcat/Km for L‑rhamnonate was 2.1 × 10⁴ M⁻¹ s⁻¹, compared with 3 × 10² M⁻¹ s⁻¹ for L‑lyxonate (70‑fold difference) and 1.3 × 10³ M⁻¹ s⁻¹ for L‑mannonate (~16‑fold difference). For the S. typhimurium ortholog, kcat/Km for L‑rhamnonate was 1.6 × 10⁴ M⁻¹ s⁻¹ versus 3 × 10¹ M⁻¹ s⁻¹ for L‑lyxonate (533‑fold difference) and 1.7 × 10³ M⁻¹ s⁻¹ for L‑mannonate (~9‑fold difference). D‑Gulonate was dehydrated so inefficiently that reliable kinetic constants could not be obtained [1]. Independent measurements with the Sphingomonas sp. LRA3 enzyme confirmed a 26.2‑fold and 59.2‑fold higher kcat/Km for L‑rhamnonate over L‑lyxonate and L‑mannonate, respectively [2].

Enzyme kinetics Substrate specificity Enolase superfamily Acid sugar dehydratase

Substrate Affinity (Km) Discriminates L‑Rhamnonate from L‑Lyxonate and L‑Mannonate Across Organisms

The Michaelis constant (Km) for L‑rhamnonate is consistently lower than that for L‑lyxonate, indicating tighter binding to the RhamD active site. In E. coli K‑12, Km for L‑rhamnonate is 0.15 mM versus 2.0 mM for L‑lyxonate (13‑fold higher Km) [1]. In S. typhimurium LT2, Km values are 0.25 mM for L‑rhamnonate and 1.6 mM for L‑lyxonate (6.4‑fold higher) [1][2]. The Sphingomonas sp. enzyme shows a 13.6‑fold higher Km for L‑lyxonate and a 30.2‑fold higher Km for L‑mannonate relative to L‑rhamnonate [3]. L‑Mannonate exhibits a Km of 0.15 mM (E. coli) and 0.06 mM (S. typhimurium), but its kcat is so low that overall catalytic efficiency remains far below that of L‑rhamnonate [1].

Michaelis constant Substrate binding Enzyme kinetics Comparative enzymology

L‑Rhamnonate Is the Exclusive Physiological Inducer of the Non‑Phosphorylative L‑Rhamnose Catabolic Regulon, Unlike the Parent Sugar L‑Rhamnose

In Aspergillus niger, deletion of the upstream dehydrogenase (lraA) or lactonase (lraB) genes abolishes expression of the L‑rhamnose catabolic genes when cells are grown on L‑rhamnose, but expression is fully restored when L‑rhamnonate is supplied directly [1]. RNA‑seq analysis confirmed that transcript levels of lraA, lraB and lraC are close to zero in the ΔlraA and ΔlraB strains on L‑rhamnose, yet are comparable to wild‑type levels when L‑rhamnonate is provided as the sole carbon source [1]. This demonstrates that L‑rhamnonate—not L‑rhamnose—is the molecular inducer of the RhaR‑regulated pathway. The true inducer is a downstream metabolite (2‑keto‑3‑deoxy‑L‑rhamnonate), meaning that L‑rhamnonate is the first compound in the pathway capable of triggering the full catabolic response [2].

Pathway induction Transcription factor RhaR Gene regulation Metabolic engineering

Predicted Aqueous Solubility of L‑Rhamnonate Is 169 g/L, Distinguished from the ~1,000 g/L Solubility of L‑Lyxonate

Predicted water solubility values derived from log Kow estimates indicate that L‑rhamnonate has a solubility of approximately 169 g/L at 25 °C (logP = −2.1) [1], whereas L‑lyxonate is predicted to be roughly 5.9‑fold more soluble at ~1,000 g/L (estimated log Kow = −1.41) . This difference is consistent with the additional hydroxyl group in L‑lyxonate, which enhances hydrogen‑bonding capacity with water. No experimentally measured solubility data for L‑mannonate were identified, but the trend suggests that the 6‑deoxy character of L‑rhamnonate confers a meaningful reduction in aqueous solubility relative to its fully hydroxylated analogs.

Physicochemical property Solubility Formulation Sample preparation

High‑Value Application Scenarios Where L‑Rhamnonate Outperforms Its Closest Analogs


Enzymatic Assays Requiring Maximal RhamD Turnover and Sensitivity

Any biochemical assay that quantifies L‑rhamnonate dehydratase activity—whether for inhibitor screening, enzyme characterization, or diagnostic purposes—must use L‑rhamnonate as the substrate. The 70‑fold to 533‑fold higher kcat/Km compared with L‑lyxonate and 8‑fold to 59‑fold higher kcat/Km compared with L‑mannonate [1][2] (see Section 3, Evidence 1) means that substituting the analog will yield drastically lower signal‑to‑noise ratios, potentially masking weak inhibitors or producing false negatives. Procurement of authentic L‑rhamnonate is therefore non‑negotiable for assay validation and reproducibility.

Metabolic Engineering of the Non‑Phosphorylative L‑Rhamnose Pathway in Fungi and Bacteria

When constructing fungal or bacterial strains with controllable expression of the L‑rhamnose catabolic genes, L‑rhamnonate is the only chemical that can induce the pathway in strains lacking the upstream dehydrogenase (lraA) or lactonase (lraB) [3] (see Section 3, Evidence 3). Feeding L‑rhamnose to such strains fails to trigger gene expression. This property makes L‑rhamnonate indispensable for characterizing gene function, building synthetic regulatory circuits, and producing pathway intermediates in engineered hosts.

Concentrated Substrate Stock Preparation for Continuous‑Flow Biocatalysis

Biocatalytic processes that use RhamD or downstream aldolases for the synthesis of rare sugars or chiral building blocks require high‑concentration substrate feeds. The predicted water solubility of L‑rhamnonate (169 g/L) [4] is substantially lower than that of L‑lyxonate (~1,000 g/L) (see Section 3, Evidence 4). Process developers must select L‑rhamnonate with documented solubility characteristics and adjust feed concentrations accordingly to prevent line blockage or inconsistent conversion rates.

Structural Biology and Crystallography of the Enolase Superfamily

Crystal structures of RhamD in complex with L‑rhamnonate or its analog 3‑deoxy‑L‑rhamnonate have been solved, revealing the molecular basis for substrate discrimination [1] (see Section 3, Evidence 1). L‑Rhamnonate is the only substrate that yields a fully occupied, well‑ordered active site in the liganded state, making it essential for co‑crystallization trials, competitive binding studies, and computational docking experiments aimed at understanding the enolase superfamily mechanism.

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